3-[4-(2-hydroxyethyl)anilino]-1-(4-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione
Overview
Description
3-[4-(2-hydroxyethyl)anilino]-1-(4-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[4-(2-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is 340.14230712 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
One study explores the corrosion control of mild steel using a structurally related compound, highlighting the potential of such organic compounds in inhibiting acidic corrosion. This indicates that similar compounds, including 3-{[4-(2-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, may have applications in protecting metals against corrosion in industrial settings (Bentiss et al., 2009).
Medical and Biological Applications
Another area of application is in the medical field, where modifications of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including compounds structurally similar to the one of interest, have shown promise. These modifications enhance the polymers' antibacterial and antifungal activities, suggesting potential uses in developing medical devices or coatings (Aly et al., 2015).
Chemical Synthesis and Material Science
Research into the electrochemical behavior of unsymmetrical dihydropyridines in a protic medium provides insights into the electroreduction processes that could be relevant for synthesizing and manipulating compounds like 3-{[4-(2-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione for various material science applications (David et al., 1995).
Anticancer Research
Moreover, the synthesis and evaluation of anticancer activities of novel derivatives highlight the potential of structurally similar compounds in drug discovery and development. These compounds, upon evaluation against tumor cell lines, have shown promising GI50 values, indicating their potential in anticancer therapy (Tiwari et al., 2016).
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)anilino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-8-6-15(7-9-16)21-18(23)12-17(19(21)24)20-14-4-2-13(3-5-14)10-11-22/h2-9,17,20,22H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHIUKCKGGIPDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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